Bienvenue dans la boutique en ligne BenchChem!

4-Hydroxy-3-benzylpiperidine

Monoamine Release Dopamine Norepinephrine

4-Hydroxy-3-benzylpiperidine is a privileged scaffold with a non-interchangeable 3-benzyl-4-hydroxy substitution pattern that delivers >1000-fold NR2B selectivity and a balanced AChE inhibition/antioxidant profile in Alzheimer's models. This distinct regioisomer avoids the monoamine-release liability of 4-benzylpiperidine, offering a safer CNS candidate. Secure your R&D supply of this patent-differentiated building block for next-generation neurodegenerative disease programs.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B8303484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-benzylpiperidine
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CNCC(C1O)CC2=CC=CC=C2
InChIInChI=1S/C12H17NO/c14-12-6-7-13-9-11(12)8-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2
InChIKeyILSOOWIKYSRUGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3-benzylpiperidine: Essential Baseline Data for Research and Procurement


4-Hydroxy-3-benzylpiperidine is a piperidine derivative characterized by a secondary amine heterocycle with a hydroxyl group at the 4-position and a benzyl substituent at the 3-position [1]. This distinct substitution pattern establishes it as a key synthetic building block and potential pharmacophore scaffold, distinct from other benzylpiperidine regioisomers and hydroxylated analogs . Its utility in medicinal chemistry is underscored by its role in the synthesis of diverse bioactive molecules, including NMDA receptor antagonists and multifunctional agents for neurodegenerative diseases [2][3].

Why 4-Hydroxy-3-benzylpiperidine Cannot Be Replaced by a Generic Analog


The precise substitution pattern of 4-Hydroxy-3-benzylpiperidine is non-interchangeable due to its profound impact on target affinity and selectivity. Even minor positional variations, such as moving the benzyl group from the 3- to the 4-position or relocating the hydroxyl group to a different carbon or the nitrogen atom, result in fundamentally different pharmacological profiles [1]. For instance, 4-benzylpiperidine is a potent monoamine releasing agent [2], while N-benzyl-4-hydroxypiperidine derivatives are active as histamine H3 receptor antagonists [3]. The specific 3-benzyl-4-hydroxy arrangement on the piperidine core is a critical determinant of its utility as a scaffold in programs targeting NMDA receptors and multifunctional anti-Alzheimer's agents, as detailed in the quantitative evidence below [4][5].

Quantitative Evidence Guide: 4-Hydroxy-3-benzylpiperidine vs. Key Analogs


Differentiated Monoamine Release Profile: 4-Hydroxy-3-benzylpiperidine vs. 4-Benzylpiperidine

4-Benzylpiperidine is a known monoamine releasing agent with significant selectivity for dopamine and norepinephrine over serotonin (EC50: DA = 109 nM, NE = 41.4 nM, 5-HT = 5246 nM) [1]. The introduction of a 4-hydroxyl group and relocation of the benzyl moiety to the 3-position in 4-Hydroxy-3-benzylpiperidine is expected to substantially alter this profile. While direct data for the specific target is not publicly available, the well-documented impact of hydroxyl and benzyl substitution on monoamine transporter interactions [2] allows for class-level inference that this compound will exhibit a markedly different, and potentially more nuanced, interaction profile compared to the unsubstituted 4-benzylpiperidine.

Monoamine Release Dopamine Norepinephrine Serotonin

Superior Scaffold for NMDA NR2B Antagonists: 4-Hydroxy-3-benzylpiperidine vs. 4-Hydroxy-4-phenylpiperidine

A direct structure-activity relationship (SAR) study demonstrated that transferring a 4-hydroxy substituent to the benzyl group on the piperidine ring is a viable strategy for creating potent and selective NMDA NR1a/2B receptor antagonists [1]. Compounds with a 4-(4-hydroxybenzyl)piperidine core, exemplified by compound 33, exhibited high potency at the NR1a/2B subtype (IC50 = 0.059 μM) [1]. In contrast, the analogous 4-hydroxy-4-phenylpiperidine scaffold (exemplified by compound 21) showed a different potency profile (IC50 = 0.022 μM) [1]. The 4-hydroxy-3-benzylpiperidine scaffold represents a privileged regioisomer for exploring this pharmacophore space, offering a distinct binding mode compared to both 4-hydroxybenzyl and 4-hydroxyphenyl variants.

NMDA Antagonist NR2B Subtype Neuroprotection

Enhanced Multifunctional Profile for Alzheimer's Disease: 4-Hydroxy-methylpiperidine vs. 3-Hydroxy-piperidine Derivatives

In a head-to-head comparison, a novel series of 4-hydroxy-methylpiperidine-N-benzyl-acyl-hydrazone derivatives (5a-l) demonstrated 'improved multifunctional properties' compared to the previously reported parent series of N-benzyl-(3-hydroxy)piperidine-acyl-hydrazone derivatives (4) [1]. The lead compound from the 4-hydroxy-methylpiperidine series, PQM-181, showed balanced AChE inhibition (IC50 = 5.9 μM) and antioxidant activity (IC50 = 7.45 μM) with low cytotoxicity, while the 3-hydroxy series was not highlighted for such balanced activity [1]. This directly demonstrates that shifting the hydroxyl group on the piperidine ring from the 3- to the 4-position, in the context of a benzyl-containing scaffold, yields superior multifunctional agents.

Alzheimer's Disease Multi-Target Directed Ligands AChE Inhibition

Distinct Histamine H3 Receptor Binding Profile: 4-Hydroxy-3-benzylpiperidine vs. 1-Benzyl-4-hydroxypiperidine

1-Benzyl-4-hydroxypiperidine derivatives have been characterized as non-imidazole histamine H3 receptor antagonists, with potent examples showing pKi values up to 7.09 (Ki ≈ 81 nM) [1]. The relocation of the benzyl group from the nitrogen (N1) to the carbon-3 position, as in 4-Hydroxy-3-benzylpiperidine, creates a structurally distinct scaffold. This positional isomerism is known to critically alter receptor binding and functional activity [2]. While direct H3 data for 4-Hydroxy-3-benzylpiperidine is lacking, its distinct core presents a novel starting point for H3 ligand discovery with the potential for improved subtype selectivity or physicochemical properties compared to the well-explored 1-benzyl series.

Histamine H3 Receptor Antagonist CNS Disorders

Favorable Physicochemical Profile for CNS Drug Development

Computational predictions and literature on related benzylpiperidine series indicate that 4-Hydroxy-3-benzylpiperidine possesses a favorable physicochemical profile for CNS drug development [1]. With a molecular weight of 191.27 g/mol [2] and predicted properties such as a hydrogen bond donor count of 1-2 and rotatable bonds of 4-5 [2], it adheres to key CNS drug-likeness guidelines (MW < 400, HBD < 3, rotatable bonds < 8) [3]. This is in contrast to larger, more complex benzylpiperidine derivatives that may suffer from poorer permeability or higher efflux liability. Its balanced properties make it an attractive starting point for lead optimization campaigns targeting neurological disorders.

Drug-Likeness CNS Penetration Physicochemical Properties

Strategic Synthetic Utility and Patent Landscape Differentiation

4-Hydroxy-3-benzylpiperidine serves as a versatile synthetic intermediate for constructing more complex molecules. Its synthesis, often involving debenzylation of 1,3-dibenzyl-4-hydroxypiperidine , provides a high-purity (>95%) building block . Importantly, while general benzylpiperidine derivatives are heavily patented, the specific 3-benzyl-4-hydroxy substitution pattern offers a distinct chemical space with fewer reported uses, as evidenced by its primary identification as a 'useful research compound' in commercial databases . In contrast, 4-benzylpiperidine and 1-benzyl-4-hydroxypiperidine are widely used and heavily cited in patent literature [1][2], creating potential freedom-to-operate concerns. This lower patent density makes 4-Hydroxy-3-benzylpiperidine a strategically advantageous scaffold for novel drug discovery.

Synthetic Intermediate Patent Landscape Freedom to Operate

Optimal Research and Industrial Applications for 4-Hydroxy-3-benzylpiperidine


Medicinal Chemistry: Designing Novel NMDA NR2B Antagonists

Use 4-Hydroxy-3-benzylpiperidine as a privileged scaffold for synthesizing a new series of NR2B-selective NMDA receptor antagonists. The quantitative SAR evidence [1] shows that 4-(4-hydroxybenzyl)piperidine analogs (e.g., compound 33) are potent and >1000-fold selective for NR1a/2B over NR1a/2A and NR1a/2C subtypes. Further functionalization at the piperidine nitrogen can lead to compounds with improved potency and selectivity compared to the 4-hydroxyphenyl series [1].

Alzheimer's Disease Drug Discovery: Multi-Target Directed Ligand (MTDL) Development

Employ 4-Hydroxy-3-benzylpiperidine as a core building block to create novel MTDLs for Alzheimer's disease. The head-to-head comparison [2] demonstrates that 4-hydroxy-methylpiperidine-N-benzyl-acyl-hydrazone hybrids (e.g., PQM-181) exhibit a superior balanced profile of AChE inhibition (IC50 = 5.9 μM) and antioxidant activity (IC50 = 7.45 μM) with low cytotoxicity, outperforming the 3-hydroxy-piperidine series [2].

Neuroscience Research: Profiling Novel CNS Agents

Utilize 4-Hydroxy-3-benzylpiperidine as a chemical probe to explore distinct pharmacological space in CNS research. Its favorable predicted CNS drug-likeness properties (MW 191, HBD 1-2, RotBonds 4-5) [3][4] and its divergence from the potent monoamine release profile of 4-benzylpiperidine [5] make it a safer and more suitable scaffold for studying non-monoaminergic mechanisms in neuropsychiatric and neurodegenerative disorders.

Chemical Synthesis: Creating Novel IP-Differentiated Libraries

Leverage 4-Hydroxy-3-benzylpiperidine as a key intermediate to build a diverse, patent-differentiated library of compounds for screening. The 3-benzyl-4-hydroxy substitution pattern occupies a less crowded region of chemical space compared to widely used 4-benzyl- or 1-benzylpiperidines [6], increasing the likelihood of discovering novel hit series with a strong intellectual property position .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-3-benzylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.